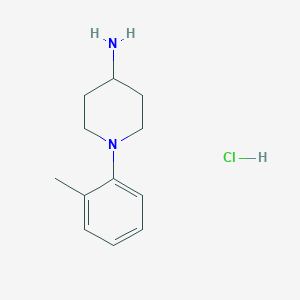![molecular formula C14H12O3 B11882017 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 1143-71-1](/img/structure/B11882017.png)
8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of furobenzopyrans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . Another approach includes the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
Industrial Production Methods: Industrial production of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalysts like ZnO can significantly enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Applications De Recherche Scientifique
8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mécanisme D'action
The mechanism of action of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds, such as 8-(1,2-dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one . While both compounds share a furobenzopyran core, their substituents and biological activities differ. The presence of different functional groups in 8-(Propan-2-yl)-2H-furo2,3-h
Similar Compounds
Propriétés
Numéro CAS |
1143-71-1 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
8-propan-2-ylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-8H,1-2H3 |
Clé InChI |
QFKCXFXLVRSQGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)


![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)






![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)

